Methyl 2-[(3-fluorobenzyl)sulfanyl]benzenecarboxylate
Overview
Description
Scientific Research Applications
Jet Spectroscopy and Excited State Dynamics
Jet spectroscopy and excited state dynamics studies of benzyl and its derivatives, including p-fluoro and p-methyl derivatives, provide insights into the vibrational structures and excited state dynamics of these radicals. These studies are crucial for understanding the chemical behavior of such compounds in various states and conditions, which can be applied in material science and photophysics (Fukushima & Obi, 1990).
Metal–Organic Systems Construction
Research on constructing copper metal–organic systems using new flexible carboxylate ligands shows the potential of these compounds in designing new materials with specific properties. The study demonstrates how the positions of functional substituents and ligand conformations influence the structures of metal–organic complexes, which can be applied in materials chemistry and nanotechnology (Dai et al., 2009).
Transparent Aromatic Polyimides
The synthesis of transparent polyimides with high refractive indices and small birefringences from thiophenyl-substituted benzidines, including compounds with similar structures, highlights their applications in creating high-performance materials. These materials are valuable for optical applications, electronics, and advanced coatings due to their excellent thermomechanical stabilities and optical properties (Tapaswi et al., 2015).
Tandem SN2-SNAr Reaction for 4H-1-Benzopyrans
The development of a reaction sequence for the synthesis of highly functionalized 4H-1-benzopyrans via a tandem SN2-SNAr reaction sequence highlights the potential of utilizing similar chemical structures in organic synthesis. This process offers a simple and efficient method for producing complex molecules, which can be applied in pharmaceuticals and organic chemistry (Bunce et al., 2008).
Selective Separation of Aqueous Sulphate Anions
The study on the selective separation of sulphate anions via crystallization of sulphate–water clusters demonstrates the application of similar compounds in environmental chemistry. This research provides a method for the efficient and selective separation of pollutants, which is crucial for water purification and environmental remediation (Luo et al., 2017).
properties
IUPAC Name |
methyl 2-[(3-fluorophenyl)methylsulfanyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2S/c1-18-15(17)13-7-2-3-8-14(13)19-10-11-5-4-6-12(16)9-11/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYHMYGNFVXVGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101243737 | |
Record name | Methyl 2-[[(3-fluorophenyl)methyl]thio]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101243737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
385383-54-0 | |
Record name | Methyl 2-[[(3-fluorophenyl)methyl]thio]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=385383-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-[[(3-fluorophenyl)methyl]thio]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101243737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.